molecular formula C22H21ClN4O3 B10983843 N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide

Cat. No.: B10983843
M. Wt: 424.9 g/mol
InChI Key: LKIWJTBKWYKXNG-UHFFFAOYSA-N
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Description

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which play a crucial role in its biological activity . Additionally, the compound may inhibit specific enzymes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is unique due to the presence of the chlorophenyl and pyrrolidinone groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various scientific applications .

Biological Activity

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H20ClN3O2
  • Molecular Weight : 354.83 g/mol
  • LogP : 2.06650 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 6

The compound exhibits several biological activities primarily through its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on glycogen phosphorylase (PYGB), which plays a crucial role in glucose metabolism and is implicated in ischemic brain injury.

Inhibition of Glycogen Phosphorylase

Research indicates that compounds similar to this compound can effectively inhibit PYGB. A study demonstrated that downregulating PYGB in mouse astrocytes followed by treatment with this compound resulted in significant neuroprotective effects during hypoxic conditions, highlighting its potential for treating ischemic brain injuries .

Antiproliferative Activity

The antiproliferative properties of the compound have been evaluated against various cancer cell lines.

Case Studies and Findings

  • Antiproliferative Assays :
    • Compound derivatives were tested against human cancer cell lines including A549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).
    • The most potent derivatives showed GI50 values ranging from 26 nM to 86 nM, indicating strong antiproliferative activity .
CompoundCell LineGI50 (nM)
VaA54925 ± 2
VaMCF-728 ± 2
VaPanc-126 ± 2
VaHT-2926 ± 2
  • EGFR Inhibition :
    • The compound demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR), with an IC50 value of 71 nM, which is comparable to established drugs like erlotinib .

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C22H21ClN4O3/c23-17-2-1-3-18(12-17)27-13-16(11-20(27)28)22(30)26-9-8-25-21(29)15-4-5-19-14(10-15)6-7-24-19/h1-7,10,12,16,24H,8-9,11,13H2,(H,25,29)(H,26,30)

InChI Key

LKIWJTBKWYKXNG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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